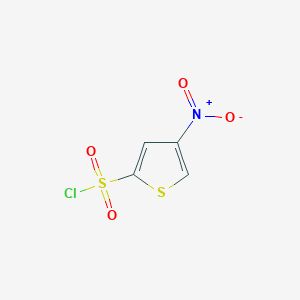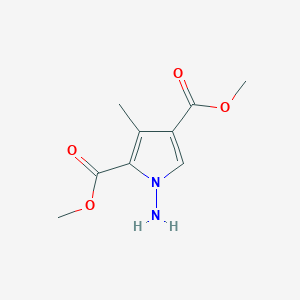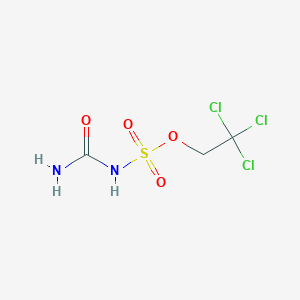
Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
説明
Synthesis Analysis
EDOP serves as a starting monomer for various conductive and electrooptical polymers. It is particularly useful in the synthesis of electron-rich materials. Researchers have explored functionalized derivatives of EDOP and related compounds to create stable and highly electroactive polymers for diverse applications .
Molecular Structure Analysis
CCOC(=O)c1[nH]c(C(=O)OCC)c2OCCOc12 Chemical Reactions Analysis
EDOP can undergo various chemical reactions, including polymerization to form conductive polymers. N-Alkylations of EDOP derivatives have been explored to tailor their properties for specific applications .
科学的研究の応用
Synthesis and Chemical Reactions
- Diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate has been synthesized via O-alkylation using phase transfer catalysts, showing efficient conversion and selectivity in the reaction process (Huasheng Lu et al., 2013).
- A study on the preparation and basic aqueous oxidation of a related compound, diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, revealed insights into its reaction with oxygen and the formation of oxidation products (E. Campaigne & G. Shutske, 1974).
Electrochemical and Electrochromic Properties
- N-Ethyl substituted poly(3,4-ethylenedioxypyrrole), an electrochromic polymer, exhibits multicolor electrochromism, demonstrating potential for electrochromic device applications (A. Kraft et al., 2007).
- Another study explored a copolymer based on dithienylpyrrole and EDOT, showcasing its multicolor electrochromic property suitable for full-color electrochromic devices and displays (Melek Pamuk Algi et al., 2013).
Applications in Material Science
- The compound's derivatives, like diethyl 2,5-diaminothiophene-3,4-dicarboxylate, have been synthesized and evaluated for potential applications in antitumor and antiviral activities, offering avenues for drug discovery and development (Khurshed Bozorov et al., 2017).
- A study focusing on functionalized derivatives of 3,4-ethylenedioxypyrrole as monomers for conducting and electroactive polymers underlines the versatility of these derivatives in a variety of applications (K. Zong & J. Reynolds, 2001).
特性
IUPAC Name |
diethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-3-16-11(14)7-9-10(19-6-5-18-9)8(13-7)12(15)17-4-2/h13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLDMMBRDYVWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(N1)C(=O)OCC)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584523 | |
| Record name | Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870704-19-1 | |
| Record name | Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B1612426.png)
![2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1612429.png)




![N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid](/img/structure/B1612438.png)





